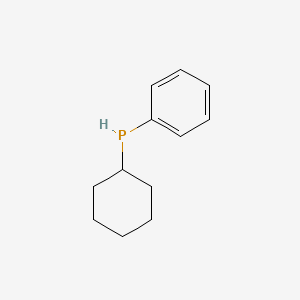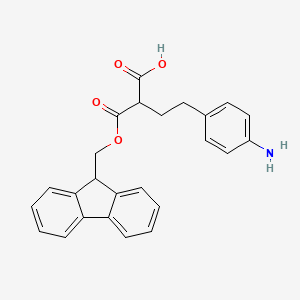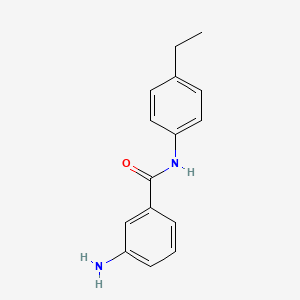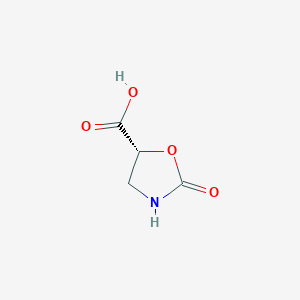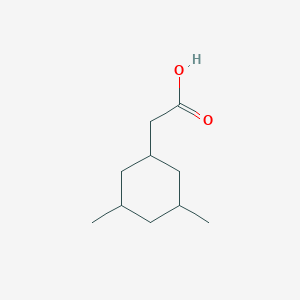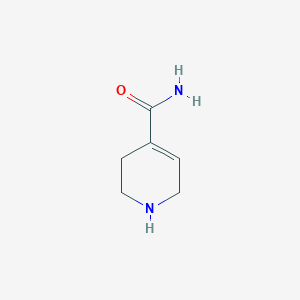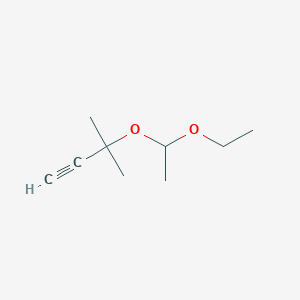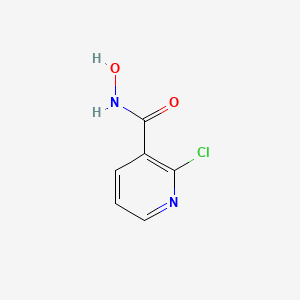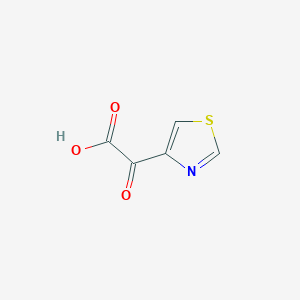
2-Oxo-2-(thiazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(thiazol-4-yl)acetic acid is a compound that features a thiazole ring attached to a glyoxylic acid moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule Glyoxylic acid, on the other hand, is a simple carboxylic acid with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with glyoxylic acid or its precursors. One common method is the condensation reaction between 4-thiazolylamine and glyoxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
2-Oxo-2-(thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: this compound is converted to 2-(4-Thiazolyl)glycolic acid.
Reduction: The product is 2-(4-Thiazolyl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-Oxo-2-(thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Oxo-2-(thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The glyoxylic acid moiety can also participate in redox reactions, affecting cellular oxidative stress levels .
相似化合物的比较
Similar Compounds
Thiazole-4-carboxylic acid: Similar structure but lacks the glyoxylic acid moiety.
2-(4-Thiazolyl)acetic acid: Similar structure but with an acetic acid moiety instead of glyoxylic acid.
Thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the thiazole ring.
Uniqueness
2-Oxo-2-(thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the glyoxylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H3NO3S |
|---|---|
分子量 |
157.15 g/mol |
IUPAC 名称 |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9) |
InChI 键 |
ACMQDYGRLRKUPD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



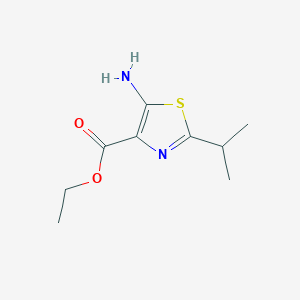
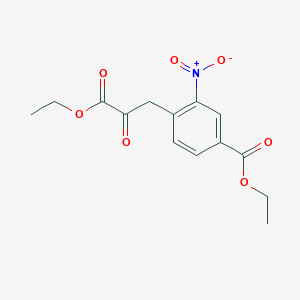

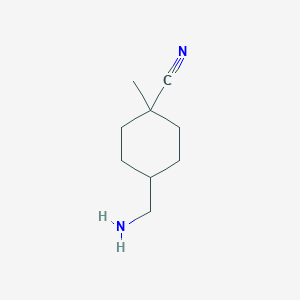
![4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester](/img/structure/B8685610.png)
